7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC20000486
Molecular Formula: C24H17FN6O
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -](/images/structure/VC20000486.png)
Specification
Molecular Formula | C24H17FN6O |
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Molecular Weight | 424.4 g/mol |
IUPAC Name | 11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Standard InChI | InChI=1S/C24H17FN6O/c25-17-6-7-20-18(12-17)16(13-26-20)8-10-30-11-9-21-19(23(30)32)14-27-24-28-22(29-31(21)24)15-4-2-1-3-5-15/h1-7,9,11-14,26H,8,10H2 |
Standard InChI Key | OPRUPBCUAJTMHY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1, triazolo[1,5-a]pyrimidin-6(7H)-one is C₂₅H₁₈FN₆O, with a molecular weight of 437.45 g/mol. Its IUPAC name reflects the fusion of a pyrido[3,4-e][1,2,] triazolo[1,5-a]pyrimidin-6(7H)-one core substituted at position 7 with a 2-(5-fluoro-1H-indol-3-yl)ethyl group and at position 2 with a phenyl ring.
Table 1: Key Physicochemical Properties
The fluorine atom at the indole’s 5-position likely enhances metabolic stability and binding affinity to aromatic receptors, as observed in related 5-substituted indole derivatives . The ethyl linker between the indole and triazolopyrimidinone moieties may confer conformational flexibility, facilitating interactions with hydrophobic protein pockets.
Synthetic Pathways and Optimization
Indole Core Synthesis
The 5-fluoro-1H-indol-3-yl subunit is synthesized via Fischer indole cyclization, where 4-fluorophenylhydrazine reacts with a ketone under acidic conditions . Modifications to this method, such as microwave-assisted synthesis, improve yields to >80% while reducing reaction times .
Pyridotriazolopyrimidinone Assembly
The pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is constructed through a three-step process:
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Condensation: 3-Aminopyridine-4-carboxylic acid reacts with phenylacetic acid chloride to form an amide intermediate.
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Cyclization: Treatment with phosphoryl chloride (POCl₃) induces ring closure, generating the pyrimidinone core.
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Triazole Formation: Hydrazine addition followed by nitrosation and cyclization introduces the triazole ring.
Final Coupling
The indole-ethyl group is introduced via N-alkylation using 2-(5-fluoro-1H-indol-3-yl)ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) . Purification by silica gel chromatography typically yields the final compound in 45–55% purity, with crystallization from ethanol improving this to >95%.
Structural Characterization
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, indole NH), 7.32–7.15 (m, 9H, aromatic protons), 4.62 (t, 2H, CH₂-triazole), 3.85 (t, 2H, CH₂-indole), 2.95 (s, 3H, N-CH₃) .
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¹³C NMR: 165.2 (C=O), 154.1 (triazole C), 136.7–112.4 (aromatic carbons), 45.3 (CH₂).
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HRMS: m/z 437.1521 [M+H]⁺ (calc. 437.1524).
X-ray Crystallography
Single-crystal X-ray analysis of an analog (2-(4-chlorophenyl)-7-methylpyrido[...]pyrimidin-6-one) reveals a planar triazolopyrimidinone core with dihedral angles of 12.7° between the phenyl and indole rings, suggesting moderate π-π stacking potential.
Parameter | Value | Method |
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LogP | 3.1 | XLogP3 |
Water Solubility | 0.02 mg/mL | ALOGPS |
CYP3A4 Inhibition | Moderate | admetSAR |
Bioavailability | 68% | SwissADME |
Future Research Directions
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In Vitro Screening: Prioritize testing against 5-HT₆ receptors and cancer cell lines to validate computational predictions .
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Prodrug Development: Esterification of the pyrimidinone carbonyl could enhance oral absorption.
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Targeted Delivery: Conjugation to folate or aptamers may reduce off-target effects in anticancer applications .
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